molecular formula C7H13N B1444731 Spiro[3.3]heptan-2-amine CAS No. 1255099-41-2

Spiro[3.3]heptan-2-amine

Cat. No. B1444731
M. Wt: 111.18 g/mol
InChI Key: LGPCTMRNPRKHPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Substituted spiro[3.3]heptanes are usually synthesized using linear approaches: an addition of ketenes to activated/strained alkenes, alkylation of malonate esters, rearrangements of cyclopropanes, or other methods . The thermal reaction of the N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of (CF3SO2)2O/collidine followed by hydrolysis of the intermediate vinamidinium salts efficiently gave spiro[3.3]heptanes .


Molecular Structure Analysis

The molecular structure of Spiro[3.3]heptan-2-amine is composed of a seven-membered ring and a three-membered spiro carbon. The IUPAC name is spiro [3.3]hept-2-ylamine hydrochloride .


Chemical Reactions Analysis

The synthesis of 6-amino-2-azaspiro [3.3]heptane-6-carboxylic acid and 2-azaspiro [3.3]heptane-6-carboxylic acid was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .


Physical And Chemical Properties Analysis

Spiro[3.3]heptan-2-amine hydrochloride has a molecular weight of 147.65 . It is a solid at room temperature .

Scientific Research Applications

Application Summary

Spiro[3.3]heptan-2-amine is a class of organic compounds that possess unique structural features making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities . They have been incorporated into the anticancer drugs sonidegib and vorinostat, and the anesthetic drug benzocaine .

Methods of Application

The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields . This technique has been used in the synthesis of novel spiro heterocyclic compounds .

Results or Outcomes

The patent-free saturated analogs obtained showed a high potency in the corresponding biological assays . Five of the synthesized spiro pyrrolidine-2,3′-oxindoles showed significant anticancer in vitro activity against the human lung cancer A549 cell line .

2. Bioisosteres in Chemistry

Application Summary

Spiro[3.3]heptan-2-amine has been shown to be a saturated benzene bioisostere . This means it can mimic the benzene ring in drugs, which is a key structural element in chemistry and is found in many biologically active molecules and medicinal compounds .

Methods of Application

The spiro[3.3]heptane core, with the non-coplanar exit vectors, was incorporated into the anticancer drug sonidegib (instead of the meta-benzene), the anticancer drug vorinostat (instead of the phenyl ring), and the anesthetic drug benzocaine (instead of the para-benzene) .

Results or Outcomes

The use of spiro[3.3]heptane as a bioisostere improved the physicochemical properties of the bioactive compounds and retained their bioactivity .

3. Saturated Benzene Bioisostere

Application Summary

Spiro[3.3]heptane, which includes spiro[3.3]heptan-2-amine, has been shown to be a saturated benzene bioisostere . This means it can mimic the benzene ring in drugs, which is a key structural element in chemistry and is found in many biologically active molecules and medicinal compounds .

Methods of Application

During the past decade, researchers actively used the saturated cores with the coplanar exit vectors to mimic the para-substituted benzene ring . In this work, they have shown that spiro[3.3]heptane with the non-coplanar exit vectors can mimic the benzene ring in drugs too .

Results or Outcomes

The use of spiro[3.3]heptane as a bioisostere improved the physicochemical properties of the bioactive compounds and retained their bioactivity .

4. Chemical Synthesis

Application Summary

Spiro[3.3]heptan-2-amine hydrochloride is a chemical compound used in various chemical syntheses .

Methods of Application

The specific methods of application would depend on the particular synthesis being carried out .

Results or Outcomes

The outcomes would also depend on the specific synthesis, but the use of spiro[3.3]heptan-2-amine hydrochloride could potentially improve the efficiency or yield of the synthesis .

5. Mimicry of Benzene Ring

Application Summary

Spiro[3.3]heptane, which includes spiro[3.3]heptan-2-amine, has been shown to be a saturated benzene bioisostere . This means it can mimic the benzene ring in drugs, which is a key structural element in chemistry and is found in many biologically active molecules and medicinal compounds .

Methods of Application

During the past decade, researchers actively used the saturated cores with the coplanar exit vectors to mimic the para-substituted benzene ring . In this work, they have shown that spiro[3.3]heptane with the non-coplanar exit vectors can mimic the benzene ring in drugs too .

Results or Outcomes

The use of spiro[3.3]heptane as a bioisostere improved the physicochemical properties of the bioactive compounds and retained their bioactivity .

6. Chemical Synthesis

Application Summary

Spiro[3.3]heptan-2-amine hydrochloride is a chemical compound used in various chemical syntheses .

Methods of Application

The specific methods of application would depend on the particular synthesis being carried out .

Results or Outcomes

The outcomes would also depend on the specific synthesis, but the use of spiro[3.3]heptan-2-amine hydrochloride could potentially improve the efficiency or yield of the synthesis .

Safety And Hazards

Spiro[3.3]heptan-2-amine hydrochloride may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Spiro[3.3]heptane can mimic the mono-, meta- and para-substituted phenyl rings in drugs . This scaffold was incorporated into the anticancer drugs onidegib (instead of the meta-benzene), the anticancer drug vorinostat (instead of the phenyl ring), and the anesthetic drug benzocaine (instead of the para-benzene). The patent-free saturated analogs obtained showed a high potency in the corresponding biological assays . This indicates that Spiro[3.3]heptan-2-amine has potential for future applications in drug discovery and medicinal chemistry .

properties

IUPAC Name

spiro[3.3]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-6-4-7(5-6)2-1-3-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPCTMRNPRKHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733061
Record name Spiro[3.3]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.3]heptan-2-amine

CAS RN

1255099-41-2
Record name Spiro[3.3]heptan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255099-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.3]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Malashchuk, AV Chernykh… - European Journal of …, 2021 - Wiley Online Library
A reliable methodology for constructing 6‐fluoro‐spiro[3.3]heptane scaffold is developed. A vast library of 2‐mono‐ and 2,2‐difunctionalized 6‐fluoro‐spiro[3.3]heptane‐derived …
X Gu, Y Wei, M Shi - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
Herein, we presented a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium(III) catalyst for the rapid …
Number of citations: 5 pubs.rsc.org
X Xu, L Yao - Medicinal Research Reviews - Wiley Online Library
Rho‐associated coiled‐coil kinases (ROCKs) are key downstream effectors of small GTPases. ROCK plays a central role in diverse cellular events with accumulating evidence …
Number of citations: 2 onlinelibrary.wiley.com
ML Gaur, PP Hankare, KM Garadkar, IS Mulla… - New Journal of …, 2013 - ssokool.com
The inorganic material cobalt selenide (CoSe), in crystalline form, possesses an optimal band gap matchable to the maximum of the solar spectrum, a high optical absorption coefficient …
Number of citations: 0 ssokool.com

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